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Introduction
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase

(JAK) family, which also includes JAK1, JAK2, and JAK3.[1] TYK2 plays a critical role in

cytokine signaling pathways that are fundamental to both innate and adaptive immunity.[2] It

associates with the cytoplasmic domains of various cytokine receptors, including those for Type

I interferons (IFN), IL-12, and IL-23.[3][4] Upon cytokine binding, TYK2 is activated and initiates

a signaling cascade through the phosphorylation of Signal Transducer and Activator of

Transcription (STAT) proteins.[5] This JAK/STAT pathway is crucial for regulating gene

expression related to cell proliferation, differentiation, and immune response.[6][7]

Given its central role in inflammatory and autoimmune diseases, TYK2 has emerged as a

significant therapeutic target.[2][3] The production of high-purity, active recombinant TYK2 is

essential for structural biology, inhibitor screening, and biochemical assays aimed at

discovering novel therapeutics. This document provides a detailed overview and step-by-step

protocols for the expression and purification of recombinant TYK2.

Expression and Purification Strategy Overview
The most common strategy for producing recombinant TYK2 involves a baculovirus expression

vector system (BEVS) with insect cells (e.g., Spodoptera frugiperda, Sf9), which allows for

proper protein folding and post-translational modifications.[8][9] The purification workflow
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typically employs a two-step chromatographic method: an initial affinity chromatography step

based on an engineered tag (e.g., Polyhistidine or Glutathione S-transferase), followed by a

size-exclusion chromatography (SEC) step to achieve high purity.[10]
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Caption: General workflow for recombinant TYK2 expression and purification.
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Data Presentation
This table summarizes typical quantitative data obtained from a multi-step purification process

starting from 1 liter of Sf9 insect cell culture. Actual results may vary based on expression

levels and specific protein constructs.

Purification Step Total Protein (mg) TYK2 Protein (mg) Purity (%)

Clarified Lysate 200 - 400 2 - 5 ~1-2%

Affinity

Chromatography

Eluate

5 - 15 1.5 - 4 > 85%[11]

Size-Exclusion

Chromatography
1 - 3 1 - 3 > 95%

Data are estimates compiled from typical yields for baculovirus-expressed kinases and

commercial product data sheets.[12][13]

Experimental Protocols
This protocol describes the lysis of an insect cell pellet to release the expressed recombinant

TYK2 protein.

Materials:

Frozen or fresh Sf9 cell pellet

Lysis Buffer (see Table 2)

Protease Inhibitor Cocktail (EDTA-free for His-tag purification)

Benzonase® Nuclease

Dounce homogenizer or sonicator

High-speed centrifuge
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Procedure:

Thaw the cell pellet on ice.

Resuspend the pellet in 20-30 mL of ice-cold Lysis Buffer per 1 liter of original culture

volume.[14]

Add Protease Inhibitor Cocktail and Benzonase® Nuclease (to a final concentration of ~25

U/mL) to the cell suspension to prevent protein degradation and reduce viscosity from

nucleic acid release.

Homogenize the cell suspension.

Option A (Mechanical): Use a pre-chilled Dounce homogenizer with 15-20 gentle strokes

on ice.[15]

Option B (Sonication): Sonicate the suspension on ice using short pulses (e.g., 15

seconds on, 45 seconds off) for a total of 2-3 minutes to avoid overheating.[14][16]

Incubate the lysate on ice for 15-30 minutes with gentle mixing to ensure complete lysis.[14]

Clarify the lysate by centrifuging at >30,000 x g for 30 minutes at 4°C to pellet cell debris.[17]

Carefully collect the supernatant, which contains the soluble recombinant TYK2 protein. If

the supernatant is not clear, perform a filtration step through a 0.45 µm filter.[17]

This protocol uses Immobilized Metal Affinity Chromatography (IMAC) to capture His-tagged

TYK2.

Materials:

Clarified cell lysate

Ni-NTA Agarose resin

His-tag Buffers (see Table 2)

Chromatography column
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Procedure:

Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes (CV) of

His-tag Binding Buffer.[10]

Load the clarified lysate onto the column. A slow flow rate is recommended to ensure

efficient binding of the His-tagged protein to the resin.[18]

Wash the column with 10-20 CV of His-tag Wash Buffer to remove non-specifically bound

proteins. Monitor the absorbance at 280 nm until it returns to baseline.[10]

Elute the His-tagged TYK2 protein with 5-10 CV of His-tag Elution Buffer.[10]

Collect fractions and analyze them by SDS-PAGE to identify those containing the purified

protein. Pool the purest fractions.

This protocol uses Glutathione Agarose resin to capture GST-tagged TYK2.

Materials:

Clarified cell lysate

Glutathione Agarose resin

GST-tag Buffers (see Table 2)

Chromatography column

Procedure:

Equilibrate the Glutathione Agarose resin in a column with 5-10 CV of GST-tag Binding

Buffer.[12]

Load the clarified lysate onto the column.

Wash the column with 10-20 CV of GST-tag Binding Buffer to remove non-specifically bound

proteins.
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Elute the GST-tagged TYK2 protein with 5-10 CV of GST-tag Elution Buffer.[12]

Collect and analyze fractions by SDS-PAGE. Pool the fractions containing pure TYK2.

SEC is the final polishing step to separate monomeric TYK2 from aggregates and other minor

contaminants.

Materials:

Pooled, concentrated protein fractions from affinity chromatography

SEC Buffer (see Table 2)

A calibrated size-exclusion column (e.g., Superdex 200 or similar, chosen based on the

molecular weight of TYK2, ~134 kDa)

FPLC system

Procedure:

Concentrate the pooled fractions from the affinity step to a small volume (typically <2-4% of

the SEC column volume).[19]

Equilibrate the SEC column with at least 2 CV of filtered and degassed SEC Buffer.

Inject the concentrated protein sample onto the column.

Run the chromatography with SEC Buffer at a constant, appropriate flow rate. The

separation occurs isocratically.[19]

Collect fractions and monitor the protein elution profile via UV absorbance at 280 nm.

Analyze the collected fractions by SDS-PAGE to confirm the purity and identify the fractions

containing monomeric TYK2.

Pool the purest fractions, determine the concentration, and store at -80°C.
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Buffer Name Components Notes

Lysis Buffer

50 mM Tris-HCl pH 7.8, 300

mM NaCl, 10% Glycerol, 1%

Triton X-100, 1 mM DTT

Add protease inhibitors and

nuclease just before use.[14]

His-tag Binding Buffer

50 mM NaH₂PO₄ pH 8.0, 300-

500 mM NaCl, 10-20 mM

Imidazole

Imidazole reduces non-specific

binding.[18][20]

His-tag Wash Buffer

50 mM NaH₂PO₄ pH 8.0, 300-

500 mM NaCl, 25-40 mM

Imidazole

Higher imidazole concentration

for more stringent washing.

His-tag Elution Buffer

50 mM NaH₂PO₄ pH 8.0, 300-

500 mM NaCl, 250-300 mM

Imidazole

High imidazole concentration

competes for binding and

elutes the protein.[10][20]

GST-tag Binding Buffer

50 mM Tris-HCl pH 8.0, 150

mM NaCl, 1 mM EDTA, 1 mM

DTT (PBS-based)

Simple phosphate-buffered

saline can also be used.[12]

GST-tag Elution Buffer

50 mM Tris-HCl pH 8.0, 150

mM NaCl, 10-20 mM Reduced

Glutathione

Glutathione should be added

fresh.[12]

SEC Buffer

20 mM HEPES pH 7.5, 150

mM NaCl, 1 mM DTT, 5%

Glycerol

Buffer should be stable and

mimic physiological conditions.

Composition can be adjusted

for protein stability.

TYK2 Signaling Pathway
TYK2 is a crucial mediator in the JAK-STAT signaling pathway, which is activated by a wide

range of cytokines. The binding of a cytokine (e.g., IL-12, IL-23, IFN-α) to its corresponding

receptor on the cell surface leads to receptor dimerization. This brings the receptor-associated

TYK2 and another JAK family member (e.g., JAK2) into close proximity, allowing them to

phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine

residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. STATs are
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recruited, phosphorylated by the JAKs, and subsequently form dimers that translocate to the

nucleus to act as transcription factors, regulating the expression of target genes involved in the

immune response.[3][4][5]
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Caption: The TYK2-mediated JAK-STAT signaling cascade.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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